molecular formula C18H12ClNO4S B301205 Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No. B301205
M. Wt: 373.8 g/mol
InChI Key: CXRAENBSNNRIPE-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate, also known as MCB, is a chemical compound that has been widely studied for its potential use in scientific research. MCB belongs to the thiazolidinone family of compounds and has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, a key pathway involved in inflammation and cancer. Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to have a range of biochemical and physiological effects. In animal models, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to reduce inflammation, inhibit tumor growth, and improve bacterial clearance. Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has also been shown to have an effect on the immune system, with studies showing that it can modulate the activity of immune cells such as macrophages and T cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to have a range of biological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate. One area of interest is its potential use as an anti-tumor agent, with further studies needed to explore its efficacy in different types of cancer. Additionally, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate could be studied further for its potential use as an anti-inflammatory and antibacterial agent, with the aim of developing new treatments for diseases such as arthritis and bacterial infections. Finally, the mechanism of action of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate could be further elucidated, with the aim of identifying new targets for drug development.

Synthesis Methods

The synthesis of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves the reaction of 4-bromomethylbenzoic acid with 3-(3-chlorophenyl)-2-thioxo-4-thiazolidinone in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to produce Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate. The overall yield of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is around 50%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been studied for its potential use in a range of scientific research applications. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of arthritis and colitis. Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has also been studied for its potential use as an anti-tumor agent, with promising results in animal models of cancer. Additionally, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Molecular Formula

C18H12ClNO4S

Molecular Weight

373.8 g/mol

IUPAC Name

methyl 4-[(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12ClNO4S/c1-24-17(22)12-7-5-11(6-8-12)9-15-16(21)20(18(23)25-15)14-4-2-3-13(19)10-14/h2-10H,1H3/b15-9-

InChI Key

CXRAENBSNNRIPE-DHDCSXOGSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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